

# **Mizacorat: A Deep Dive into Preclinical Data**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mizacorat |           |
| Cat. No.:            | B605787   | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Mizacorat** (AZD9567) is a novel, orally bioavailable, non-steroidal selective glucocorticoid receptor (GR) modulator that has been investigated for the treatment of inflammatory diseases such as rheumatoid arthritis. Developed by AstraZeneca, **Mizacorat** is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse effects. This document provides a comprehensive overview of the preclinical data available for **Mizacorat**, focusing on its pharmacological profile, mechanism of action, and key in vitro and in vivo findings. The information is intended for researchers, scientists, and professionals involved in drug development.

### **Core Mechanism of Action**

**Mizacorat** selectively modulates the glucocorticoid receptor, a key regulator of the inflammatory response. Unlike traditional glucocorticoids, **Mizacorat** exhibits a differentiated downstream effect. It is a partial agonist of GR-mediated transactivation, which is associated with many of the undesirable side effects of glucocorticoids, while demonstrating full antagonism of GR-mediated transrepression, a key mechanism for its anti-inflammatory effects. This dissociation is believed to contribute to its improved safety profile. **Mizacorat** demonstrates a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor when compared to prednisolone, suggesting a reduced risk of electrolyte and fluid balance disruptions.[1]



## **Signaling Pathway**

The anti-inflammatory effects of glucocorticoids are primarily mediated through the GR. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it can modulate gene expression through two main pathways: transactivation and transrepression. **Mizacorat**'s selective modulation of these pathways is a key aspect of its mechanism.



Click to download full resolution via product page

Mizacorat's selective glucocorticoid receptor modulation pathway.



## **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **Mizacorat**.

**Table 1: In Vitro Receptor Binding and Cellular Activity** 

| Assay                                          | Target/Cell<br>Line        | Parameter                 | Mizacorat<br>(AZD9567)    | Prednisolon<br>e | Reference |
|------------------------------------------------|----------------------------|---------------------------|---------------------------|------------------|-----------|
| Glucocorticoi<br>d Receptor<br>(GR) Binding    | Human GR                   | Ki (nM)                   | 0.8                       | 8.1              | [2]       |
| Mineralocorti<br>coid Receptor<br>(MR) Binding | Human MR                   | Ki (nM)                   | >10,000                   | 110              | [2]       |
| IL-6 Inhibition                                | A549 cells                 | IC50 (nM)                 | 0.3                       | 0.9              | [2]       |
| MMTV<br>Transactivatio<br>n                    | HeLa cells                 | EC50 (nM)                 | 1.8                       | 0.7              | [2]       |
| TAT mRNA<br>Induction                          | Human<br>Hepatocytes       | % of<br>Dexamethaso<br>ne | 25%                       | 100%             |           |
| OPG mRNA<br>Inhibition                         | Human Fetal<br>Osteoblasts | % Inhibition              | Less than<br>Prednisolone | -                | _         |

# Table 2: In Vivo Anti-inflammatory Efficacy in a Rat Model of Collagen-Induced Arthritis



| Parameter                                      | Mizacorat<br>(AZD9567)                 | Prednisolone                           | Vehicle | Reference |
|------------------------------------------------|----------------------------------------|----------------------------------------|---------|-----------|
| Paw Swelling<br>Inhibition (%) at<br>3 mg/kg   | ~50%                                   | ~50%                                   | 0%      |           |
| Ankle Histology<br>Score<br>(Inflammation)     | Significantly<br>lower than<br>vehicle | Significantly<br>lower than<br>vehicle | -       | _         |
| Ankle Histology<br>Score (Cartilage<br>Damage) | Significantly<br>lower than<br>vehicle | Significantly<br>lower than<br>vehicle | -       | _         |
| Ankle Histology<br>Score (Bone<br>Resorption)  | Significantly<br>lower than<br>vehicle | Significantly<br>lower than<br>vehicle | -       | _         |

# Detailed Experimental Protocols In Vitro Assays

- 1. Glucocorticoid and Mineralocorticoid Receptor Binding Assays
- Objective: To determine the binding affinity of **Mizacorat** to human GR and MR.
- Methodology: Scintillation proximity assays were used. Human recombinant GR or MR were incubated with a radiolabeled ligand ([³H]dexamethasone for GR and [³H]aldosterone for MR) and varying concentrations of Mizacorat or prednisolone. The displacement of the radioligand was measured to determine the inhibition constant (Ki).
- 2. A549 Cell-Based IL-6 Inhibition Assay
- Objective: To assess the anti-inflammatory activity of **Mizacorat** by measuring the inhibition of IL-1β-induced IL-6 production.
- Cell Line: Human lung epithelial cells (A549).



#### · Protocol:

- A549 cells were seeded in 96-well plates and grown to confluency.
- Cells were pre-incubated with various concentrations of Mizacorat or prednisolone for 1 hour.
- Inflammation was induced by adding IL-1β (1 ng/mL).
- After 24 hours of incubation, the supernatant was collected.
- IL-6 levels in the supernatant were quantified using a commercially available ELISA kit.
- IC50 values were calculated from the dose-response curves.
- 3. MMTV Transactivation Assay in HeLa Cells
- Objective: To measure the GR-mediated transactivation potential of **Mizacorat**.
- Cell Line: HeLa cells stably transfected with a mouse mammary tumor virus (MMTV)
  promoter-luciferase reporter construct.
- Protocol:
  - Cells were plated in 96-well plates.
  - Cells were treated with a range of concentrations of Mizacorat or prednisolone.
  - After 24 hours, cells were lysed, and luciferase activity was measured as a readout of MMTV promoter activation.
  - EC50 values were determined from the dose-response curves.

## In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

- Objective: To evaluate the in vivo anti-inflammatory efficacy of Mizacorat.
- Animal Model: Male Lewis rats.



#### · Protocol:

- Arthritis was induced by intradermal immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail on day 0.
- A booster injection was administered on day 7.
- Mizacorat, prednisolone, or vehicle was administered orally once daily from day 7 to day
   21.
- Paw swelling was measured using a plethysmometer at regular intervals.
- On day 21, animals were euthanized, and ankle joints were collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.



Click to download full resolution via product page

Workflow for the rat collagen-induced arthritis model.

### Conclusion

The preclinical data for **Mizacorat** demonstrate its potential as a selective glucocorticoid receptor modulator with a favorable safety profile compared to traditional glucocorticoids like prednisolone. Its mechanism of action, characterized by a dissociation of transrepression and transactivation activities, translates to potent anti-inflammatory effects in vitro and in vivo, with a reduced impact on markers associated with glucocorticoid-related side effects. The data presented in this guide provide a solid foundation for the continued clinical development of **Mizacorat** as a promising therapeutic option for inflammatory diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD9567 [openinnovation.astrazeneca.com]
- 2. Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mizacorat: A Deep Dive into Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605787#preclinical-data-on-mizacorat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com